Cas no 519018-52-1 (7-bromo-2,3-dihydro-1-benzofuran-3-one)

7-ブロモ-2,3-ジヒドロ-1-ベンゾフラン-3-オンは、芳香族化合物の一種であり、ベンゾフラン骨格にブロモ基が導入された重要な中間体です。この化合物は、有機合成において高い反応性を示し、特に医薬品や機能性材料の合成に有用です。ブロモ基の存在により、パラジウムカップリングなどのクロスカップリング反応に適しており、多様な誘導体への変換が可能です。また、結晶性が良好で取り扱いやすく、安定性にも優れています。そのため、精密有機合成や創薬研究において、効率的な構築ブロックとして重宝されています。

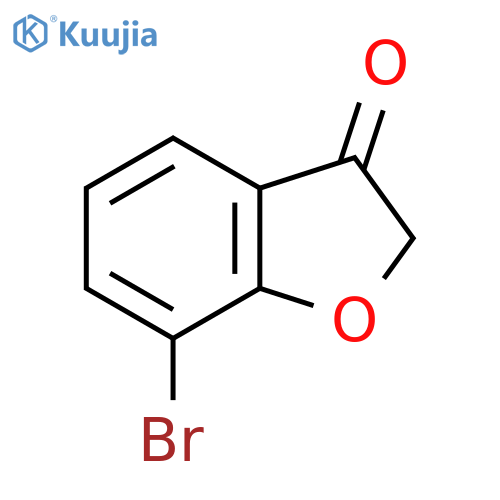

519018-52-1 structure

商品名:7-bromo-2,3-dihydro-1-benzofuran-3-one

7-bromo-2,3-dihydro-1-benzofuran-3-one 化学的及び物理的性質

名前と識別子

-

- 7-Bromo-3-Benzofuranone

- 7-Bromobenzofuran-3(2H)-one

- 3(2H)-Benzofuranone,7-bromo-

- 7-bromo-1-benzofuran-3-one

- 7-bromo-3(2H)-Benzofuranone

- 7-bromo-1-benzofuran-3(2H)-one

- 7-bromo-2,3-dihydrobenzofuran-3-one

- 7-Iodo-3-Benzofuranone

- 7-bromo-2,3-dihydro-1-benzofuran-3-one

- PubChem17884

- 7-Bromo-benzofuran-3-one

- AMOT0764

- 7-Bromobenzofuran-3(2H);-one

- 3(2H)-Benzofuranone,7-chloro-

- MGCVLLXCJNKGCS-UHFFFAOYSA-N

- 7-bromo-2H-1-benzofuran-3-one

- EBD217958

- 7-bromo-2,3-dihydrob

-

- MDL: MFCD03160589

- インチ: 1S/C8H5BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2

- InChIKey: MGCVLLXCJNKGCS-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2C(COC=21)=O

計算された属性

- せいみつぶんしりょう: 211.94700

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 181

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- PSA: 26.30000

- LogP: 2.02420

7-bromo-2,3-dihydro-1-benzofuran-3-one セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Sealed in dry,Room Temperature

7-bromo-2,3-dihydro-1-benzofuran-3-one 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-bromo-2,3-dihydro-1-benzofuran-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05855-1g |

7-bromo-2,3-dihydro-1-benzofuran-3-one |

519018-52-1 | 97% | 1g |

¥1366 | 2023-09-15 | |

| eNovation Chemicals LLC | D521262-1g |

7-bromobenzofuran-3(2H)-one |

519018-52-1 | 97% | 1g |

$675 | 2024-05-24 | |

| eNovation Chemicals LLC | D521262-5g |

7-bromobenzofuran-3(2H)-one |

519018-52-1 | 97% | 5g |

$1590 | 2024-05-24 | |

| Enamine | EN300-111372-2.5g |

7-bromo-2,3-dihydro-1-benzofuran-3-one |

519018-52-1 | 95% | 2.5g |

$343.0 | 2023-10-27 | |

| eNovation Chemicals LLC | Y1128922-1g |

7-Bromo-benzofuran-3-one |

519018-52-1 | 95% | 1g |

$240 | 2024-07-28 | |

| Enamine | EN300-111372-10.0g |

7-bromo-2,3-dihydro-1-benzofuran-3-one |

519018-52-1 | 95% | 10.0g |

$1175.0 | 2023-07-08 | |

| eNovation Chemicals LLC | Y1193402-1g |

7-Bromobenzofuran-3(2H)-one |

519018-52-1 | 95% | 1g |

$250 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YZ439-100mg |

7-bromo-2,3-dihydro-1-benzofuran-3-one |

519018-52-1 | 98% | 100mg |

428CNY | 2021-05-08 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05855-0.1g |

7-bromo-2,3-dihydro-1-benzofuran-3-one |

519018-52-1 | 97% | 0.1g |

353.00 | 2021-07-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05855-0.25g |

7-bromo-2,3-dihydro-1-benzofuran-3-one |

519018-52-1 | 97% | 0.25g |

607.00 | 2021-07-09 |

7-bromo-2,3-dihydro-1-benzofuran-3-one 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

519018-52-1 (7-bromo-2,3-dihydro-1-benzofuran-3-one) 関連製品

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:519018-52-1)7-bromo-2,3-dihydro-1-benzofuran-3-one

清らかである:99%

はかる:5g

価格 ($):462.0

atkchemica

(CAS:519018-52-1)7-bromo-2,3-dihydro-1-benzofuran-3-one

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ